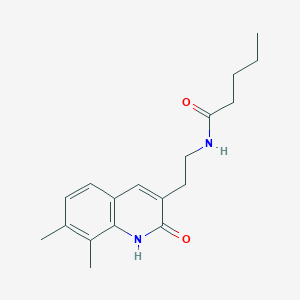

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide

Description

Propriétés

IUPAC Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-4-5-6-16(21)19-10-9-15-11-14-8-7-12(2)13(3)17(14)20-18(15)22/h7-8,11H,4-6,9-10H2,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKKTHPZIRTVIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCC1=CC2=C(C(=C(C=C2)C)C)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide involves multiple steps. One common method starts with the reaction of 4-t-butylbenzamide with 2-chloro-N,N-dimethylethanamine to form an intermediate product. This intermediate is then reacted with potassium carbonate in dimethylformamide to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Des Réactions Chimiques

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, potassium carbonate, and dimethylformamide . Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide involves the inhibition of acetylcholinesterase. Acetylcholinesterase is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This compound is believed to inhibit the enzyme by binding to its active site, thus preventing the breakdown of acetylcholine and leading to an increase in the amount of available acetylcholine.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares a pentanamide backbone with several derivatives reported in the Journal of Engineering and Applied Sciences (2019), which differ in substituent groups. These variations significantly alter molecular weight, elemental composition, and physical properties. Below is a detailed comparison based on the available evidence:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Differences: The target compound lacks the sulfonamide and isoindolinone groups present in analogs CF3, CF4, and others. Instead, it incorporates a dihydroquinoline ring, which may enhance aromatic stacking interactions compared to the sulfamoyl-linked derivatives . The absence of sulfur in the target compound contrasts with the sulfamoyl-containing analogs, which exhibit sulfur percentages ranging from 6.69% to 12.99% .

Elemental Composition :

- The target compound has a higher theoretical carbon content (71.76%) than the sulfamoyl derivatives (55–59%), reflecting its larger aromatic core and reduced heteroatom density.

The target compound’s physical state remains uncharacterized in the provided evidence.

Functional Implications: The sulfamoyl group in analogs CF3 and CF4 may confer hydrogen-bonding capability or enzyme-targeting specificity (e.g., via sulfonamide-protein interactions), whereas the dihydroquinoline moiety in the target compound could favor hydrophobic binding or intercalation .

Activité Biologique

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a quinoline core, which is known for its pharmacological relevance. The compound's structure allows it to interact with various biological targets, leading to its therapeutic potential.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the Quinoline Core : This often starts with the reaction of anilines with malonic acid equivalents.

- Introduction of Functional Groups : Subsequent steps involve adding the ethyl and pentanamide groups under controlled conditions using organic solvents and catalysts.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against a range of pathogens. For instance:

- Case Study : A study demonstrated that derivatives of quinoline showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disrupting bacterial cell wall synthesis and function.

Anticancer Activity

Quinoline derivatives have also been explored for their anticancer properties.

- Research Findings : this compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Data Table: Biological Activities

Q & A

Q. How can AI enhance the design of experiments (DoE) for derivative synthesis?

- Methodological Answer : AI platforms like IBM RXN for Chemistry propose reaction pathways, while reinforcement learning algorithms optimize solvent/catalyst combinations. Virtual screening of substituents (e.g., arylpiperazines in and ) reduces trial-and-error synthesis, accelerating SAR exploration .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

- Methodological Answer : Follow NFPA guidelines for flammables (e.g., DMSO) and use inert atmospheres (N₂/Ar) for air-sensitive steps. Safety data sheets (SDS) for analogs emphasize fume hood use and PPE (gloves, goggles) to prevent exposure to toxic intermediates like trifluoromethoxy-containing reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.